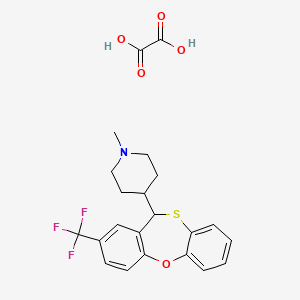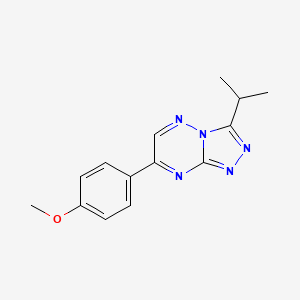
Sulfonium, dimethyl(4-(2,5-dioxo-1-pyrrolidinyl)-2-butynyl)-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonium, dimethyl(4-(2,5-dioxo-1-pyrrolidinyl)-2-butynyl)-, perchlorate is a complex organic compound with a unique structure that includes a sulfonium ion, a pyrrolidinyl group, and a butynyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sulfonium, dimethyl(4-(2,5-dioxo-1-pyrrolidinyl)-2-butynyl)-, perchlorate typically involves multiple steps, including the formation of the pyrrolidinyl group and the attachment of the butynyl chain. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques is essential to achieve the required quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Sulfonium, dimethyl(4-(2,5-dioxo-1-pyrrolidinyl)-2-butynyl)-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The sulfonium ion can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions typically require controlled temperatures and may involve the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted sulfonium compounds.
Aplicaciones Científicas De Investigación
Sulfonium, dimethyl(4-(2,5-dioxo-1-pyrrolidinyl)-2-butynyl)-, perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Sulfonium, dimethyl(4-(2,5-dioxo-1-pyrrolidinyl)-2-butynyl)-, perchlorate involves its interaction with specific molecular targets and pathways. The sulfonium ion can interact with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s unique structure allows it to participate in specific chemical reactions that can modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,5-Dioxo-1-pyrrolidinyl)-N-(4-methyl-2-pyridinyl)benzenesulfonamide
- (2,5-Dioxo-1-pyrrolidinyl)(dimethyl)sulfonium
Uniqueness
Sulfonium, dimethyl(4-(2,5-dioxo-1-pyrrolidinyl)-2-butynyl)-, perchlorate is unique due to its combination of a sulfonium ion with a pyrrolidinyl and butynyl group. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Propiedades
Número CAS |
110826-57-8 |
|---|---|
Fórmula molecular |
C10H14ClNO6S |
Peso molecular |
311.74 g/mol |
Nombre IUPAC |
4-(2,5-dioxopyrrolidin-1-yl)but-2-ynyl-dimethylsulfanium;perchlorate |
InChI |
InChI=1S/C10H14NO2S.ClHO4/c1-14(2)8-4-3-7-11-9(12)5-6-10(11)13;2-1(3,4)5/h5-8H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
FCJVTSOLKFHFLA-UHFFFAOYSA-M |
SMILES canónico |
C[S+](C)CC#CCN1C(=O)CCC1=O.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



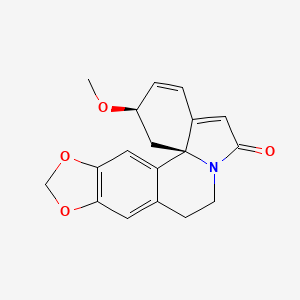
![[2-(Hexanoyloxymethyl)-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-3-propoxypropyl] heptanoate](/img/structure/B12760826.png)
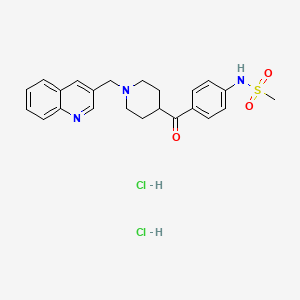
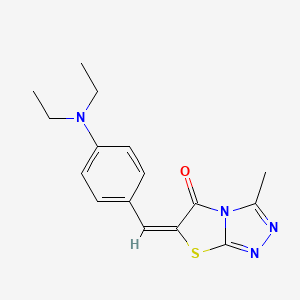
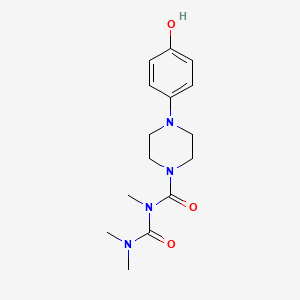
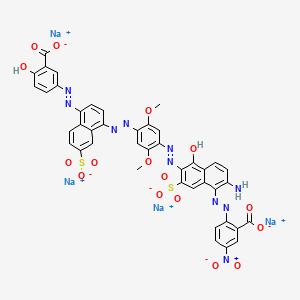

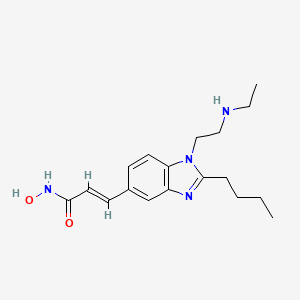

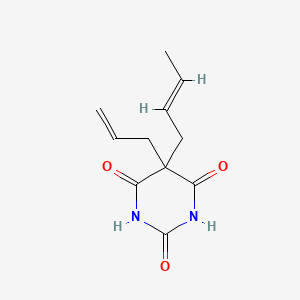
![N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide;dihydrochloride](/img/structure/B12760876.png)
